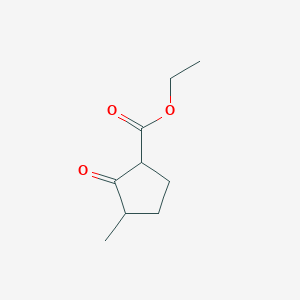

Ethyl 3-methyl-2-oxocyclopentanecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)7-5-4-6(2)8(7)10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLWOWNENNPXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338967 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-85-3 | |

| Record name | Cyclopentanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steps:

- Starting Material: Cyclopentanone derivatives are used as the base structure.

- Reagents: Ethanol or ethyl halides are introduced for esterification, often in the presence of catalysts like sulfuric acid or sodium methoxide.

- Reaction Conditions: The reaction is conducted under reflux conditions to achieve cyclization and esterification simultaneously.

Preparation via Dimethyl Adipate

A method described in patents involves using dimethyl adipate as the precursor, which undergoes a series of reactions to yield the target compound.

Procedure:

- Solvent and Catalyst: Dimethylformamide (DMF) and sodium methoxide are used.

- DMF acts as the solvent, while sodium methoxide facilitates the reaction.

- Reaction Steps:

- Post-Reaction Processing:

Yield Optimization:

The method ensures high yields by controlling reaction temperature and solvent recovery efficiently.

Cyclization Using Ethyl Halides

Another approach involves cyclizing cyclopentanone derivatives with ethyl halides under basic conditions.

Key Details:

- Base Catalysis: Sodium or potassium alkoxides are used to deprotonate cyclopentanone, initiating nucleophilic substitution with ethyl halides.

- Temperature Control: Reaction temperatures are maintained between 80–130°C to ensure controlled cyclization without side reactions.

Column Chromatography Purification

Following synthesis, purification is often performed using column chromatography techniques.

Steps:

- The crude product is dissolved in a solvent mixture (e.g., n-pentane/ether or i-hexane/ethyl acetate).

- Chromatographic separation isolates the target compound based on polarity differences.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| General Esterification | Cyclopentanone derivatives | Ethanol, sulfuric acid | Reflux | Moderate |

| Dimethyl Adipate Route | Dimethyl adipate | DMF, sodium methoxide | 90–110°C reflux | High |

| Cyclization with Ethyl Halides | Cyclopentanone derivatives | Ethyl halides, alkoxides | 80–130°C | Moderate |

| Column Chromatography Purification | Crude product | Solvent mixture | Chromatographic separation | N/A |

Notes on Reaction Optimization

- Temperature Control: Maintaining precise temperatures during reflux significantly impacts yield and purity.

- Solvent Selection: Aprotic solvents like DMF or DMSO enhance reaction efficiency due to their high boiling points.

- Catalyst Efficiency: Sodium methoxide provides better yields compared to other bases due to its strong nucleophilic properties.

Chemical Reactions Analysis

Chlorination Reactions

The compound undergoes electrophilic substitution, particularly at positions adjacent to the ketone group. Chlorination typically occurs under controlled conditions to form mono- or di-substituted derivatives.

Mechanistic Insight :

-

Chlorine adds preferentially to the β-position of the ketone due to electron withdrawal by the carbonyl group, stabilized by resonance.

-

Steric hindrance from the 3-methyl group directs substitution to the less hindered positions (e.g., C5 in the cyclopentane ring) .

Reduction Reactions

The ketone and ester groups are reduced selectively depending on the reagent:

Key Findings :

-

LiAlH₄ reduces both the ketone and ester groups to secondary and primary alcohols, respectively.

-

NaBH₄ selectively reduces the ketone without affecting the ester .

Hydrolysis and Transesterification

The ester group undergoes nucleophilic acyl substitution under acidic or basic conditions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| NaOH (aqueous), reflux | 3-Methyl-2-oxocyclopentanecarboxylic acid | Carboxylic acid synthesis | |

| MeO |

Scientific Research Applications

Chemistry

Ethyl 3-methyl-2-oxocyclopentanecarboxylate serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows for diverse chemical transformations, including:

- Oxidation : Converting to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction : Transforming the ester group into alcohols or reducing ketone groups to secondary alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : Facilitating nucleophilic substitution reactions at the ester group, leading to different derivatives.

Biology

In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its derivatives have been studied for their potential as enzyme inhibitors or activators, contributing to our understanding of biochemical processes .

Medicine

This compound acts as a precursor for synthesizing potential therapeutic agents. Its derivatives have shown promise in drug development, particularly in creating compounds with anticancer properties or other pharmacological activities .

Industry

The compound finds applications in producing specialty chemicals and materials. It is used in formulating agrochemicals and pharmaceuticals due to its versatile reactivity and ability to undergo various chemical transformations .

Case Study 1: Synthesis of Therapeutic Agents

In a study focusing on the synthesis of novel anticancer agents, this compound was employed as a key intermediate. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Biochemical Pathway Investigation

Research involving this compound demonstrated its role in enzyme induction within specific tissues of laboratory animals. The study revealed that derivatives of this compound could enhance Phase 2 enzyme activity, suggesting potential applications in cancer chemoprevention .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. In biochemical reactions, the compound may act as a substrate for enzymes, undergoing transformation into various products. The pathways involved depend on the specific enzymes and conditions present in the reaction environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-methyl-2-oxocyclopentanecarboxylate belongs to a family of cyclopentanecarboxylate esters. Key structural differences among analogs include:

- Substituent position : The methyl and oxo groups’ positions significantly influence reactivity. For instance, Ethyl 2-oxocyclopentanecarboxylate lacks the 3-methyl group, reducing steric hindrance and altering its reactivity in nucleophilic additions .

- Ester alkyl chain : Methyl esters (e.g., Methyl 3-oxocyclopentanecarboxylate) exhibit lower molecular weights and boiling points compared to ethyl esters due to shorter alkyl chains .

- Halogenation : Ethyl 3-bromo-2-oxocyclopentanecarboxylate introduces a bromine atom at position 3, enhancing electrophilicity for substitution reactions .

Physical Properties

*Calculated based on molecular formula.

Biological Activity

Ethyl 3-methyl-2-oxocyclopentanecarboxylate (C9H14O3) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

- Structure : The compound features a cyclopentane ring with a ketone and an ester functional group, which contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

This compound's biological activity is primarily linked to its ability to participate in various biochemical pathways. It has been shown to interact with several biological targets, influencing enzyme activity and metabolic processes.

Key Mechanisms:

- Nrf2 Activation : Similar compounds have been reported to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the transcription of genes involved in antioxidant response and phase II detoxifying enzymes .

- Enzyme Interactions : this compound may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways such as cytochrome P450 enzymes, which are critical in drug metabolism and detoxification processes.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress and preventing cellular damage.

Anti-inflammatory Effects

Studies have shown that similar compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response .

Case Studies

- Study on Antioxidant Activity : A study demonstrated that derivatives of this compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in various diseases .

- Anti-inflammatory Effects : Another study highlighted the compound's ability to inhibit COX activity, leading to reduced inflammation in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.